3',4'-Dichloroacetophenone
Overview
Description
Synthesis Analysis
The synthesis of dichloroacetophenone derivatives, such as 2-Bromo-2′,4′-dichloroacetophenone, involves bromination, chlorination, and acylation steps starting from glacial acetic acid and m-dichlorobenzene, achieving a yield of 70%. The structural confirmation is obtained through 1H NMR, 13C NMR, and IR spectra analysis, demonstrating the method's efficacy in synthesizing dichloroacetophenone derivatives with specific substituents (Yang Feng-ke, 2004).
Molecular Structure Analysis
The molecular structure of dichloroacetophenone derivatives has been elucidated through various spectroscopic techniques, including NMR and IR spectroscopy. These analyses confirm the presence of dichloro and acetyl functional groups in the compound, providing insight into its chemical behavior and reactivity.
Chemical Reactions and Properties
Dichloroacetophenone participates in a range of chemical reactions, including acylation and halogenation, to yield various organic compounds. For example, the synthesis of 3-(Dichloroacetyl)chromone demonstrates its reactivity, where electron-rich amino-heterocycles react with dichloroacetophenone derivatives to produce fused pyridines with the CHCl2-substituent, highlighting the versatility of dichloroacetophenone in organic synthesis (V. Iaroshenko et al., 2011).
Scientific Research Applications
Synthesis and Chemical Properties
3',4'-Dichloroacetophenone has been utilized in various synthetic processes due to its chemical reactivity. It serves as an intermediate in the synthesis of more complex chemical compounds. For example, the synthesis of 2-Bromo-2′,4′-dichloroacetophenone from glacial acetic acid and m-dichlorobenzene highlights its application in producing brominated derivatives. This process, involving bromization, chlorination, and acylation, achieved a 70% yield, demonstrating the feasibility of synthesizing halogenated acetophenones (Yang Feng-ke, 2004).
Thermochemical Studies
Thermochemical investigations on dichloroacetophenone isomers, including 3',4'-dichloroacetophenone, provide insight into their energy content and stability. These studies, which include measurements of standard molar enthalpies of formation and combustion, are crucial for understanding the thermodynamics of chemical reactions involving these compounds. The detailed thermochemical analysis of 3',4'-dichloroacetophenone offers valuable data for researchers working on the development of new chemical syntheses and materials (M. R. D. Silva & L. Amaral, 2011).
Bioactivity and Medicinal Chemistry
Research into the bioactivity of dichloroacetophenone derivatives has led to the discovery of compounds with significant insecticidal activity. The synthesis and preliminary bioassays of ω-(1H-1,2,4-triazol-1-yl)-2,4-dichloroacetophenone oxime derivatives showcase the potential of these compounds in developing new insecticides. Such studies are essential for identifying new active agents that could be used in pest control (Yang Chun-long & D. South, 2003).
Green Chemistry Applications
The quest for environmentally friendly chemical processes has led to the exploration of 3',4'-dichloroacetophenone in green chemistry applications. The acylation of resorcinol with acetic acid in the presence of a non-polluting and reusable catalyst is a prime example. This process, which avoids the use of hazardous acylating agents, aligns with the principles of green chemistry by minimizing waste and utilizing benign reagents (G. Yadav & A. V. Joshi, 2002).
Corrosion Inhibition
Dichloroacetophenone derivatives have been studied for their potential as corrosion inhibitors, particularly for protecting mild steel in acidic environments. Theoretical and experimental investigations into the corrosion inhibitive performance of these compounds reveal their efficacy in mitigating corrosion through the adsorption on the metal surface. This research opens avenues for developing more effective corrosion inhibitors for industrial applications (Lei Guo et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3,4-dichlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPAOUHWPONFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062571 | |
Record name | Ethanone, 1-(3,4-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dichloroacetophenone | |
CAS RN |
2642-63-9 | |
Record name | 3′,4′-Dichloroacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2642-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(3,4-dichlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',4'-Dichloroacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403673 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(3,4-dichlorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(3,4-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-dichlorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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